Cas no 1379206-32-2 (3,3,4,4-Tetrafluoropiperidine)
3,3,4,4-Tetrafluoropiperidine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL3459115
- 3,3,4,4-tetrafluoropiperidine
- 1379206-32-2
- IMZJCMZEADLXAR-UHFFFAOYSA-N
- EN300-658679
- Piperidine, 3,3,4,4-tetrafluoro-
- 3,3,4,4-Tetrafluoropiperidine
-
- Inchi: 1S/C5H7F4N/c6-4(7)1-2-10-3-5(4,8)9/h10H,1-3H2
- InChI Key: IMZJCMZEADLXAR-UHFFFAOYSA-N
- SMILES: FC1(CCNCC1(F)F)F
Computed Properties
- Exact Mass: 157.05146188g/mol
- Monoisotopic Mass: 157.05146188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 110.9±40.0 °C(Predicted)
- pka: 4.26±0.10(Predicted)
3,3,4,4-Tetrafluoropiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-658679-0.05g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 0.05g |
$2693.0 | 2023-06-04 | ||
| Enamine | EN300-658679-0.1g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 0.1g |
$2822.0 | 2023-06-04 | ||
| Enamine | EN300-658679-0.25g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 0.25g |
$2950.0 | 2023-06-04 | ||
| Enamine | EN300-658679-0.5g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 0.5g |
$3078.0 | 2023-06-04 | ||
| Enamine | EN300-658679-1.0g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 1g |
$3207.0 | 2023-06-04 | ||
| Enamine | EN300-658679-2.5g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 2.5g |
$6287.0 | 2023-06-04 | ||
| Enamine | EN300-658679-5.0g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 5g |
$9301.0 | 2023-06-04 | ||
| Enamine | EN300-658679-10.0g |
3,3,4,4-tetrafluoropiperidine |
1379206-32-2 | 10g |
$13792.0 | 2023-06-04 |
3,3,4,4-Tetrafluoropiperidine Suppliers
3,3,4,4-Tetrafluoropiperidine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3,3,4,4-Tetrafluoropiperidine
3,3,4,4-Tetrafluoropiperidine (CAS No. 1379206-32-2): An Overview of a Versatile Fluorinated Piperidine
3,3,4,4-Tetrafluoropiperidine (CAS No. 1379206-32-2) is a fluorinated piperidine compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes four fluorine atoms substituted at the 3 and 4 positions of the piperidine ring. The presence of these fluorine atoms imparts distinct chemical and biological properties to the molecule, making it a valuable building block in the synthesis of various bioactive compounds.
The fluorination of organic molecules is a well-established strategy in drug discovery and development. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. In the case of 3,3,4,4-Tetrafluoropiperidine, the strategic placement of fluorine atoms on the piperidine ring provides a robust platform for the design and synthesis of novel therapeutic agents. Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurology, oncology, and infectious diseases.
One of the key applications of 3,3,4,4-Tetrafluoropiperidine is in the development of neurological disorders. Research has shown that compounds derived from this piperidine framework can modulate specific neurotransmitter receptors and ion channels. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 3,3,4,4-Tetrafluoropiperidine exhibited potent activity as a positive allosteric modulator of GABAA receptors. This finding suggests potential applications in treating anxiety disorders and epilepsy.
In the field of oncology, 3,3,4,4-Tetrafluoropiperidine has been explored as a scaffold for developing anticancer agents. A recent publication in Cancer Research reported that a series of derivatives based on this piperidine structure showed selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to their ability to disrupt microtubule dynamics and induce apoptosis. These findings underscore the potential of 3,3,4,4-Tetrafluoropiperidine as a lead compound for anticancer drug discovery.
The antimicrobial properties of 3,3,4,4-Tetrafluoropiperidine have also been investigated. A study published in Antimicrobial Agents and Chemotherapy found that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The enhanced lipophilicity conferred by the fluorine atoms facilitated better cell membrane penetration and increased efficacy against resistant strains. This research highlights the versatility of 3,3,4,4-Tetrafluoropiperidine in addressing antibiotic resistance challenges.
Beyond its therapeutic applications, 3,3,4,4-Tetrafluoropiperidine is also an important intermediate in synthetic chemistry. Its unique structure makes it an attractive starting material for the synthesis of complex molecules with diverse functional groups. The ease with which this compound can be functionalized through various chemical reactions has led to its widespread use in combinatorial chemistry and high-throughput screening campaigns.
The synthesis of 3,3,4,4-Tetrafluoropiperidine typically involves multistep procedures that ensure high yields and purity. One common approach involves the fluorination of a substituted piperidine precursor using selective fluorinating agents such as SelectFluor or N-fluoro-N-methylpyridinium triflate (FMP). Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions. For example, a study published in Organic Letters described a palladium-catalyzed difluoroalkylation reaction that provided an efficient route to 3,3-difluoro-1-piperidinyl intermediates.
The physical properties of 3,3,4,4-Tetrafluoropiperidine are well-documented in scientific literature. It is a colorless liquid with a molecular weight of 180.15 g/mol and a boiling point around 150°C at atmospheric pressure. The compound exhibits good solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF), making it amenable to various synthetic transformations.
In conclusion, 3,3,4,4-Tetrafluoropiperidine (CAS No. 1379206-32-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive scaffold for the development of novel therapeutic agents across multiple disease areas. Ongoing research continues to uncover new applications and optimize synthetic methods for this important piperidine derivative.
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